3-(1-Boc-3-azetidinyl)-5-aminoisoxazole
Description
3-(1-Boc-3-azetidinyl)-5-aminoisoxazole is a substituted isoxazole derivative featuring a tert-butoxycarbonyl (Boc)-protected azetidine ring at the 3-position and an amino group at the 5-position of the isoxazole core. Isoxazole derivatives are recognized for their pharmacological versatility, including applications in hypoglycemic, anti-inflammatory, antibacterial, and anticancer therapies . The Boc-azetidinyl substituent likely enhances metabolic stability and bioavailability compared to simpler alkyl or aryl groups, as seen in studies of similar protected amines .
Properties
Molecular Formula |
C11H17N3O3 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl 3-(5-amino-1,2-oxazol-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)16-10(15)14-5-7(6-14)8-4-9(12)17-13-8/h4,7H,5-6,12H2,1-3H3 |
InChI Key |
IMEKTZIUBDQCNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the azetidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Isoxazole Ring: The isoxazole ring is formed through cyclization reactions involving appropriate precursors, such as hydroxylamine and α,β-unsaturated carbonyl compounds.
Coupling of Azetidine and Isoxazole Rings: The final step involves coupling the Boc-protected azetidine with the isoxazole ring, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Boc Deprotection and Subsequent Functionalization
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, enabling access to the free amine for further derivatization:
-
Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–2 hours.
-
Yield : >90% deprotection efficiency.
-
Applications : The resulting amine undergoes reactions such as:
-
Acylation : With activated esters (e.g., NHS esters) in DMF, yielding amides.
-
Sulfonylation : Using sulfonyl chlorides in the presence of base.
-
Nucleophilic Substitution at the Azetidine Nitrogen
The azetidine nitrogen participates in nucleophilic substitution reactions after Boc removal:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF with NaH as a base, producing N-alkylated derivatives.
-
Arylation : Utilizes Buchwald-Hartwig conditions (Pd catalysts, ligands) for coupling with aryl halides.
Isoxazole Ring Modifications
The 5-aminoisoxazole moiety undergoes regioselective transformations:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C4 position of the isoxazole ring.
-
Halogenation : NBS or NCS in DMF selectively brominates or chlorinates the ring.
Cross-Coupling Reactions
-
Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids in dioxane/H₂O, producing biaryl derivatives (yields: 60–85%).
-
Sonogashira : Terminal alkynes react under Pd/Cu catalysis to form alkynylated isoxazoles.
Annulation Reactions
The compound participates in cycloadditions to form complex heterocycles:
-
[3+3] Annulation : With α-bromoenals catalyzed by N-heterocyclic carbenes (NHCs), forming pyranoisoxazole derivatives. DFT studies confirm a Michael addition pathway as the stereo-controlling step (yields: 70–92%) .
| Reaction Components | Catalyst | Conditions | Yield | Product |
|---|---|---|---|---|
| α-Bromoenal + 5-Aminoisoxazole | NHC | THF, 25°C, 12h | 85% | Pyranoisoxazole derivative |
Hydrolysis and Amide Coupling
The ester functionality (if present) is hydrolyzed to carboxylic acids for further derivatization:
-
Hydrolysis : LiOH in THF/H₂O (rt, 4h) converts esters to acids (yield: 95%) .
-
Amide Formation : EDC/HOBt mediates coupling with amines (e.g., 7-aminoheptanoate), yielding bioactive conjugates .
7.
Scientific Research Applications
3-(1-Boc-3-azetidinyl)-5-aminoisoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations:
- Reactivity : The Boc-azetidinyl group in the target compound may reduce ring-opening side reactions compared to methyl-substituted analogs, which are prone to Boulton-Katritzky rearrangements forming thiadiazoles .
- Stability: 5-Amino-3-methylisoxazole derivatives exhibit poor blood stability (e.g., compound 1: 0% remaining after 2 hours ), whereas Boc-protected amines (e.g., compound 21 in ) show >90% stability, suggesting similar benefits for the target compound.
Pharmacological and Functional Comparisons
Enzyme Inhibition
- TDO2 Inhibition: 5-Aminoisoxazole analogs (e.g., compound 21) are potent TDO2 inhibitors (IC₅₀ < 1 μM) with minimal CYP inhibition, making them viable for CNS applications . The Boc-azetidinyl group may enhance blood-brain barrier penetration.
- Antimicrobial Activity: Xanthenone derivatives (e.g., 11i–11m) exhibit broad-spectrum activity, attributed to their fused aromatic systems, which the target compound lacks .
Challenges and Limitations
- Structural Misassignment : Methyl-substituted isoxazoles are often misassigned as pyrazole derivatives without X-ray validation, a risk mitigated in the Boc-azetidinyl analog due to distinct spectroscopic signatures .
- Synthetic Complexity: Introducing the Boc-azetidinyl group requires additional protection/deprotection steps compared to simpler analogs like 5-amino-3-methylisoxazole .
Q & A
Advanced Research Question
- Stability : The Boc group is sensitive to acidic conditions, requiring careful handling during deprotection .
- Solubility : Polar solvents (e.g., DMSO) enhance solubility for biological assays, but may complicate purification .
- Bioactivity : Preliminary studies on related isoxazole derivatives show potential as kinase inhibitors or fluorogenic probes, but in vivo efficacy requires further validation .
How do steric and electronic effects influence the reactivity of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole in multicomponent reactions?
Advanced Research Question
- Steric effects : Bulky substituents (e.g., 3,4-dimethylisoxazol-5-amine) lead to decomposition or low yields due to hindered transition-state geometries .
- Electronic effects : Electron-withdrawing groups on the isoxazole ring enhance electrophilicity, facilitating nucleophilic attacks at the 5-position .
- Computational modeling : DFT calculations predict regioselectivity trends and guide substrate design .
Data Contradiction Analysis
Discrepancies in reported yields (e.g., 96–98% vs. <10% for t-Bu-substituted derivatives ) highlight the need for standardized protocols. Factors such as catalyst purity, solvent dryness, and substrate sourcing must be rigorously controlled to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
